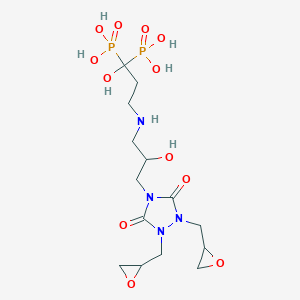
2-(Benzyl(2-(diethylamino)ethyl)amino)acetanilide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyl(2-(diethylamino)ethyl)amino)acetanilide dihydrochloride, also known as Benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine works by blocking nerve signals in the body, which helps to reduce pain and discomfort.
Mecanismo De Acción
2-(Benzyl(2-(diethylamino)ethyl)amino)acetanilide dihydrochloride works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of nerve signals. This results in a loss of sensation in the area where the drug is applied.
Biochemical and Physiological Effects:
This compound has been shown to have minimal systemic absorption and is generally well-tolerated when used as directed. However, in rare cases, it can cause allergic reactions, methemoglobinemia, and other adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Benzyl(2-(diethylamino)ethyl)amino)acetanilide dihydrochloride is a commonly used local anesthetic in laboratory experiments due to its effectiveness and ease of use. However, it is important to note that it can interfere with certain assays and may have variable effects on different cell types.
Direcciones Futuras
1. Investigating the potential use of 2-(Benzyl(2-(diethylamino)ethyl)amino)acetanilide dihydrochloride in combination with other drugs for the treatment of neuropathic pain.
2. Developing new formulations of this compound that have improved efficacy and safety profiles.
3. Studying the effects of this compound on different types of nerve cells to better understand its mechanism of action.
4. Exploring the use of this compound as a tool for studying the role of voltage-gated sodium channels in cellular physiology.
5. Investigating the potential use of this compound in the treatment of other medical conditions, such as cardiac arrhythmias and epilepsy.
In conclusion, this compound is a widely used local anesthetic that has been extensively studied for its effectiveness and safety. While it has limitations and potential adverse effects, it remains an important tool for medical and laboratory use. Ongoing research will continue to expand our understanding of its mechanism of action and potential applications.
Métodos De Síntesis
2-(Benzyl(2-(diethylamino)ethyl)amino)acetanilide dihydrochloride can be synthesized through the esterification of p-aminobenzoic acid with ethanol and the subsequent reaction of the resulting ethyl p-aminobenzoate with benzyl chloride and diethylaminoethanol. The product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(Benzyl(2-(diethylamino)ethyl)amino)acetanilide dihydrochloride has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been investigated for its potential use in treating certain medical conditions, such as arrhythmias and neuropathic pain.
Propiedades
| 101651-55-2 | |
Fórmula molecular |
C21H31Cl2N3O |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
(2-anilino-2-oxoethyl)-benzyl-[2-(diethylazaniumyl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C21H29N3O.2ClH/c1-3-23(4-2)15-16-24(17-19-11-7-5-8-12-19)18-21(25)22-20-13-9-6-10-14-20;;/h5-14H,3-4,15-18H2,1-2H3,(H,22,25);2*1H |
Clave InChI |
GNPOOIITTQIYNU-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC[NH+](CC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Cl-].[Cl-] |
SMILES canónico |
CC[NH+](CC)CC[NH+](CC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Cl-].[Cl-] |
Sinónimos |
2-(benzyl-(phenylcarbamoylmethyl)ammonio)ethyl-diethyl-azanium dichlor ide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)





